molecular formula C8H13Cl2N3O B5983870 (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate

(imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate

Cat. No.: B5983870
M. Wt: 238.11 g/mol
InChI Key: NSAAOFIZUOXXMJ-UHFFFAOYSA-N
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Description

“(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate” is a chemical compound with the empirical formula C8H13Cl2N3O and a molecular weight of 238.11 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NCC1=CN(C=CC=C2)C2=N1. [H]Cl. [H]Cl. [H]O [H] . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Physical and Chemical Properties Analysis

This compound is a solid . It is stored at temperatures between 2-8°C .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It also has hazard classifications of Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in organic synthesis and drug development . It has been used in the development of new TB drugs . Future developments may involve the construction of imidazo[1,2-a]pyridine derivatives through direct functionalization .

Mechanism of Action

Target of Action

Similar imidazo-pyridine derivatives have demonstrated inhibitory activities against acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets (ache, bche, and lox) and inhibit their activities . This inhibition could lead to changes in the biochemical processes regulated by these enzymes.

Biochemical Pathways

The inhibition of AChE and BChE can affect the cholinergic system, which plays a key role in memory and cognition. Similarly, the inhibition of LOX can impact the arachidonic acid pathway, which is involved in the inflammatory response . The downstream effects of these changes can vary widely, potentially influencing processes from neurotransmission to inflammation.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This could potentially enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibitory effects on AChE, BChE, and LOX . This could result in changes in neurotransmission and inflammatory responses, although the specific effects would depend on the context of the compound’s use.

Action Environment

The action, efficacy, and stability of (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate could be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation in a solvent- and catalyst-free environment . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as temperature and the presence of other chemicals.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH.H2O/c9-5-7-6-11-4-2-1-3-8(11)10-7;;;/h1-4,6H,5,9H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAAOFIZUOXXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-20-9
Record name (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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